Ether, 4-cyanobutyl 4'-fluorobutyl
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Overview
Description
4-Cyanobutyl 4-fluorobutyl ether is an organic compound with the molecular formula C9H16FNO It is characterized by the presence of a cyanobutyl group and a fluorobutyl group connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobutyl 4-fluorobutyl ether typically involves the reaction of 4-cyanobutanol with 4-fluorobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Cyanobutyl 4-fluorobutyl ether may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobutyl 4-fluorobutyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanobutyl 4-fluorobutyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanobutyl 4-fluorobutyl ether involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological pathways. The presence of the cyanobutyl and fluorobutyl groups contributes to its unique binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanobutyl 4-chlorobutyl ether
- 4-Cyanobutyl 4-bromobutyl ether
- 4-Cyanobutyl 4-iodobutyl ether
Uniqueness
4-Cyanobutyl 4-fluorobutyl ether is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Biological Activity
Introduction
Ether, 4-cyanobutyl 4'-fluorobutyl (CAS No. 463-31-0) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by its ether functional group and the presence of a cyanobutyl and fluorobutyl moiety. The structural formula can be represented as follows:
The specific arrangement of these functional groups contributes to the compound's reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : this compound may bind to receptors, influencing signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity Studies
Cytotoxic effects were evaluated using different cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, implying a role in protecting against neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Selective against cancer cells | |
Neuroprotection | Reduced oxidative stress |
Table 2: Cytotoxicity Results in Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
In a controlled study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this compound.
Case Study 2: Cancer Cell Line Testing
A study conducted at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells at an IC50 value of 15 µM, demonstrating its potential as an anticancer therapeutic.
Case Study 3: Neuroprotection in Animal Models
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in an animal model of oxidative stress. The administration of the compound significantly reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.
Properties
CAS No. |
463-31-0 |
---|---|
Molecular Formula |
C9H16FNO |
Molecular Weight |
173.23 g/mol |
IUPAC Name |
5-(4-fluorobutoxy)pentanenitrile |
InChI |
InChI=1S/C9H16FNO/c10-6-2-5-9-12-8-4-1-3-7-11/h1-6,8-9H2 |
InChI Key |
VQQZZGDDUPEHAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCCF)CC#N |
Origin of Product |
United States |
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